molecular formula C20H21N3O5 B14990126 N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

Cat. No.: B14990126
M. Wt: 383.4 g/mol
InChI Key: PXEYUDSNJALNTF-UHFFFAOYSA-N
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Description

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles. This compound is characterized by the presence of a benzamide group attached to an oxadiazole ring, which is further substituted with diethoxyphenyl and methoxybenzamide groups. The unique structure of this compound makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 3,4-diethoxybenzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. This intermediate is then reacted with 3-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of the major human neurotransmitter dopamine.

    N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide: A similar compound with a different substituent on the oxadiazole ring.

    N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(4-methylphenoxy)acetamide: Another related compound with a different substituent.

Uniqueness

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of diethoxyphenyl and methoxybenzamide groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C20H21N3O5

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-(3,4-diethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide

InChI

InChI=1S/C20H21N3O5/c1-4-26-16-10-9-13(12-17(16)27-5-2)18-19(23-28-22-18)21-20(24)14-7-6-8-15(11-14)25-3/h6-12H,4-5H2,1-3H3,(H,21,23,24)

InChI Key

PXEYUDSNJALNTF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC)OCC

Origin of Product

United States

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